tert-Butyl 5-bromo-3-chloropicolinate

Description

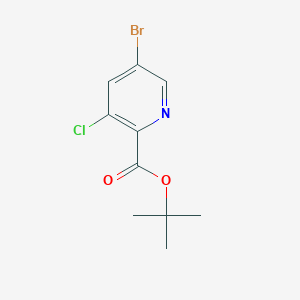

tert-Butyl 5-bromo-3-chloropicolinate is a halogenated pyridine derivative featuring a bromine atom at the 5-position, a chlorine atom at the 3-position, and a tert-butyl ester group at the carboxylate position. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) due to the reactivity of its halogen substituents. The tert-butyl ester group enhances steric protection of the carbonyl functionality, improving stability during synthetic workflows.

Properties

CAS No. |

1335056-20-6 |

|---|---|

Molecular Formula |

C10H11BrClNO2 |

Molecular Weight |

292.55 g/mol |

IUPAC Name |

tert-butyl 5-bromo-3-chloropyridine-2-carboxylate |

InChI |

InChI=1S/C10H11BrClNO2/c1-10(2,3)15-9(14)8-7(12)4-6(11)5-13-8/h4-5H,1-3H3 |

InChI Key |

GNMCZHZVKJZVKW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=N1)Br)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Halogen vs. Functional Group Diversity

- This compound (hypothetical): Bromine and chlorine atoms at positions 5 and 3 enhance electrophilicity, enabling efficient cross-coupling reactions. The tert-butyl ester increases solubility in organic solvents compared to methyl esters.

- 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine : The pyrimidine core and trifluoromethyl group confer distinct electronic properties, favoring use in fluorinated drug candidates. Bromine and chlorine enable sequential functionalization .

- tert-Butyl 5-formylpicolinate : The formyl group allows nucleophilic additions (e.g., Grignard reactions), contrasting with the halogen-mediated coupling pathways of bromo/chloro analogs. The tert-butyl ester provides similar steric protection .

Purity and Scalability

All compounds listed in Table 1 are ≥95% pure, ensuring reliability in synthetic applications. However, tert-Butyl 5-formylpicolinate and 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine are available in larger quantities (up to 5g), suggesting broader industrial adoption .

Research Findings and Implications

- Electron-Withdrawing Effects : Halogens (Br, Cl) and trifluoromethyl groups in pyridine/pyrimidine derivatives lower electron density at the reaction site, accelerating cross-coupling kinetics.

- Steric Influence : tert-Butyl esters reduce hydrolysis rates compared to methyl esters, enhancing shelf stability .

- Limitations : The absence of direct data on this compound in the provided evidence necessitates extrapolation from structural analogs. Further experimental validation is required to confirm its reactivity profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.